N-(methylsulfamoyl)cyclopentanamine
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Overview
Description
N-cyclopentyl-N-methylaminosulfonamide: is a chemical compound with the molecular formula C₇H₁₅N₂O₂S. It is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N-methylaminosulfonamide typically involves the reaction of cyclopentylamine with methylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of N-cyclopentyl-N-methylaminosulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-N-methylaminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-cyclopentyl-N-methylaminosulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methylaminosulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This inhibition can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
- N-cyclopentyl-N-cyclobutylformamide
- Sulfonamide derivatives such as sulfamethazine and sulfadiazine
Comparison: N-cyclopentyl-N-methylaminosulfonamide is unique due to its specific chemical structure, which imparts distinct properties compared to other sulfonamide derivatives. For instance, its cyclopentyl and methyl groups contribute to its stability and reactivity, making it suitable for various applications .
Properties
Molecular Formula |
C6H14N2O2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-(methylsulfamoyl)cyclopentanamine |
InChI |
InChI=1S/C6H14N2O2S/c1-7-11(9,10)8-6-4-2-3-5-6/h6-8H,2-5H2,1H3 |
InChI Key |
RCZQMECBVVPPQT-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)NC1CCCC1 |
Origin of Product |
United States |
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